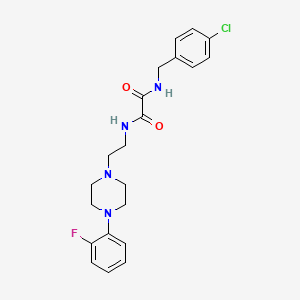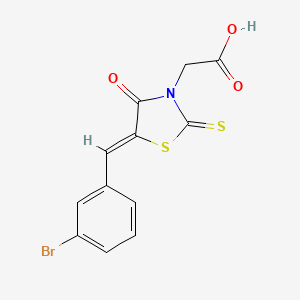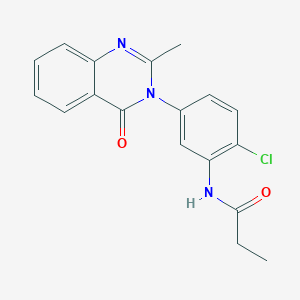
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide, also known as CMX-2043, is a novel small molecule drug that has been developed for the treatment of various diseases. It is a member of the class of compounds known as quinazolines, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has demonstrated the potential of quinazolinone derivatives in antimicrobial and antifungal applications. A study highlighted the synthesis and in vitro evaluation of novel quinazolinone compounds for their antimicrobial efficacy against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus. These compounds showed promising results, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Cytotoxicity
Another area of interest is the antitumor activity of quinazolinone derivatives. For instance, a study focused on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. These analogues demonstrated up to 6-fold increased cytotoxicity compared to CB30865, alongside novel biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential for further evaluation in cancer therapy (Bavetsias et al., 2002).
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory properties. A study on quinazolinyl acetamides revealed that these compounds exhibited potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium. This research opens the door to new therapeutic options for pain and inflammation management (Alagarsamy et al., 2015).
Neuroinflammation Imaging
In the context of neuroinflammation, one study introduced 11C-ER176, a radioligand for the 18-kDa translocator protein (TSPO), which is a biomarker of neuroinflammation. This compound demonstrated high sensitivity and specificity for imaging TSPO, offering a valuable tool for the non-invasive study of neuroinflammatory conditions in humans (Ikawa et al., 2017).
Solvent and Temperature Influence in Chemical Synthesis
Another intriguing application is in the field of chemical synthesis, where the effects of solvents and temperature on the ultrasonic velocity and thermodynamic parameters of quinazolinone derivative solutions were examined. This research provides insights into the solute-solvent interactions and the physico-chemical properties of these compounds, which are crucial for optimizing synthesis processes (Godhani, Dobariya, & Sanghani, 2012).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-17(23)21-16-10-12(8-9-14(16)19)22-11(2)20-15-7-5-4-6-13(15)18(22)24/h4-10H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYANOOODRJDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
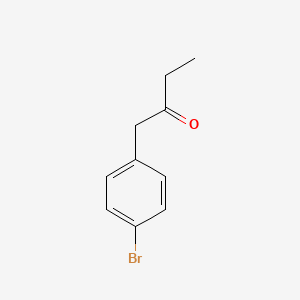
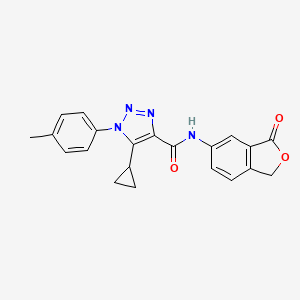
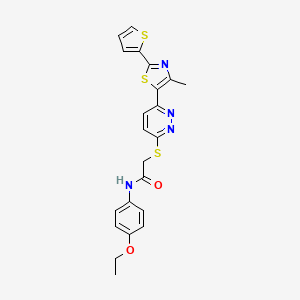
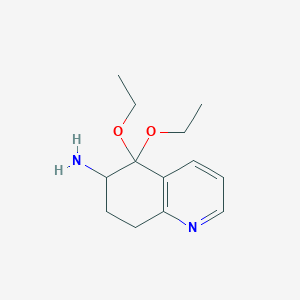
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)
![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)

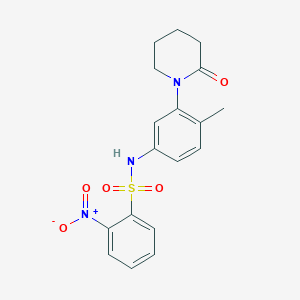
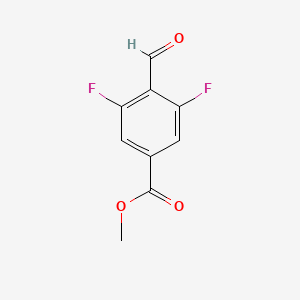
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)
